Cas no 851468-06-9 (6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno3,2-dpyrimidin-4-one)
851468-06-9 structure
Product Name:6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno3,2-dpyrimidin-4-one
Numéro CAS:851468-06-9
Le MF:C15H12N2OS2
Mégawatts:300.398580551147
CID:3107851
PubChem ID:2471294
Update Time:2025-10-23
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno3,2-dpyrimidin-4-one Propriétés chimiques et physiques
Nom et identifiant
-
- 3-allyl-2-mercapto-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno3,2-dpyrimidin-4-one
- HMS2910A04
- MLS001172238
- 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
- AKOS034446345
- SMR000595601
- EN300-12048
- CHEMBL1572330
- 851468-06-9
- 6-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
- Z55664741
-
- Piscine à noyau: 1S/C15H12N2OS2/c1-2-8-17-14(18)13-11(16-15(17)19)9-12(20-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,16,19)
- La clé Inchi: GGENUWAINMQXJG-UHFFFAOYSA-N
- Sourire: S1C(C2C=CC=CC=2)=CC2=C1C(N(CC=C)C(N2)=S)=O
Propriétés calculées
- Qualité précise: 300.03910536Da
- Masse isotopique unique: 300.03910536Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 3
- Complexité: 420
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 92.7Ų
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno3,2-dpyrimidin-4-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12048-0.05g |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 90% | 0.05g |
$64.0 | 2023-07-02 | |
| Enamine | EN300-12048-0.1g |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 90% | 0.1g |
$66.0 | 2023-07-02 | |
| Enamine | EN300-12048-0.25g |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 90% | 0.25g |
$92.0 | 2023-07-02 | |
| Enamine | EN300-12048-0.5g |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 90% | 0.5g |
$175.0 | 2023-07-02 | |
| Enamine | EN300-12048-1.0g |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 90% | 1.0g |
$256.0 | 2023-07-02 | |
| Enamine | EN300-12048-2.5g |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 90% | 2.5g |
$503.0 | 2023-07-02 | |
| Enamine | EN300-12048-5.0g |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 90% | 5.0g |
$743.0 | 2023-07-02 | |
| Enamine | EN300-12048-10.0g |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 90% | 10.0g |
$1101.0 | 2023-07-02 | |
| 1PlusChem | 1P019ODO-50mg |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 95% | 50mg |
$111.00 | 2024-04-21 | |
| 1PlusChem | 1P019ODO-100mg |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one |
851468-06-9 | 95% | 100mg |
$140.00 | 2024-04-21 |
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno3,2-dpyrimidin-4-one Littérature connexe
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
851468-06-9 (6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno3,2-dpyrimidin-4-one) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif